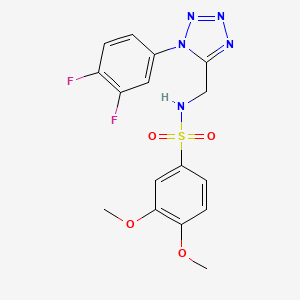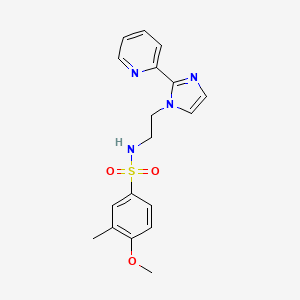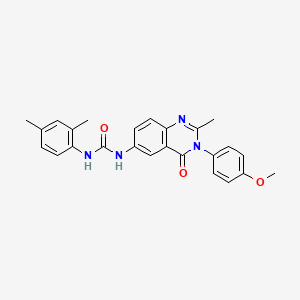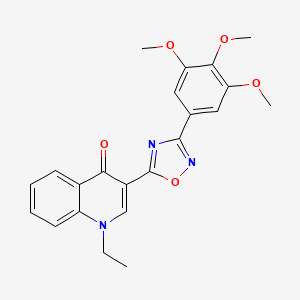
3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one” is a chemical compound with the molecular formula C6H7F3O4 . It has a molecular weight of 200.11 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one” is 1S/C6H7F3O4/c7-6(8,9)5(11,12)3-1-2-13-4(3)10/h3,11-12H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Silver-mediated Radical Aryltrifluoromethylthiolation
This process involves silver-mediated oxidative aryltrifluoromethylthiolation of activated alkenes to produce trifluoromethylthiole-containing oxindoles. The novel transformation suggests a practical method to generate F3CS(•) radicals, indicating potential applications in synthesizing compounds with specific functional groups for pharmaceuticals or materials science (F. Yin & Xi‐Sheng Wang, 2014).
Palladium-Catalyzed Trifluoromethylation
A palladium catalyst facilitates the addition of trifluoromethyl groups to a wide range of aryl substrates, highlighting a method that enhances the properties of organic molecules for use in pharmaceuticals and agrochemicals. This process underlines the importance of the trifluoromethyl group in modifying molecular properties for better efficacy and stability (E. Cho et al., 2010).
Shelf-stable Electrophilic Reagents for Trifluoromethylthiolation
The development of new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents facilitates late-stage trifluoromethylthiolation. This advance is significant for drug molecule design, enabling the incorporation of trifluoromethylthio groups to improve chemical and metabolic stability, lipophilicity, and cell-membrane permeability of drug molecules (X. Shao et al., 2015).
Synthesis of Alpha-Trifluoromethylthio Carbonyl Compounds
This research area focuses on the synthesis of α-SCF3-substituted carbonyl compounds, emphasizing the importance of the trifluoromethylthio group in modulating lipophilicity, bioavailability, and metabolic stability of molecules in pharmaceuticals. Catalytic and stereoselective methods for creating these compounds are explored, indicating their potential in drug discovery (S. Rossi et al., 2018).
Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent
This reagent is a versatile electrophilic agent for transferring a trifluoromethylthio group (-SCF3), showcasing a method for activating various nucleophiles. Such reagents are crucial in synthesizing molecules with specific functional groups, which can be pivotal in developing pharmaceuticals and agrochemicals (Xiao-Guang Yang et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoro-1,1-dihydroxyethyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c7-6(8,9)5(11,12)3-1-2-13-4(3)10/h3,11-12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUNIQLSVFYTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole](/img/structure/B2838933.png)
![N-cyclohexyl-N-methyl-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2838934.png)


![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)


![N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2838943.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2838946.png)



![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2838955.png)
